molecular formula C19H18O6 B563413 Garcinexanthone A CAS No. 1107620-67-6

Garcinexanthone A

Cat. No.: B563413
CAS No.: 1107620-67-6
M. Wt: 342.347
InChI Key: AWSPLWUUTQJIOF-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Garcinexanthone A is a prenylated xanthone, a class of secondary metabolites known for their diverse structures and pharmacological properties . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been found to exhibit significant cytotoxicity against various human tumor cell lines . The primary targets of this compound are believed to be the caspase family of proteins and the Bcl-2 family of proteins . These proteins play crucial roles in the regulation of apoptosis, a type of programmed cell death that is often inhibited in cancer cells .

Mode of Action

This compound interacts with its targets to induce apoptosis in cancer cells . It enhances the expression of cleaved caspase-8, caspase-9, and caspase-3 , which are key players in the apoptosis pathway . Additionally, this compound increases the level of Bax , a pro-apoptotic protein, while reducing the overexpression of anti-apoptotic proteins such as Bcl-2, Bcl-XL, Mcl-1, and surviving .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptosis pathway . By enhancing the expression of caspases and modulating the balance of pro- and anti-apoptotic proteins, this compound triggers apoptosis in cancer cells . This leads to a cascade reaction that ultimately results in programmed cell death .

Pharmacokinetics

The anti-proliferation activity of xanthones like this compound is related to the number and location of prenyl groups . These groups may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and thus its bioavailability.

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in tumor cell proliferation, contributing to its anti-tumor effects . Moreover, this compound can inhibit cell migration of HepG2 cells by inhibiting the expressions of MMP-7 and MMP-9 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Garcinexanthone A involves several steps, starting from the extraction of the compound from the leaves of Garcinia lancilimba. The process includes solvent extraction, followed by chromatographic techniques such as silica column chromatography and high-performance liquid chromatography (HPLC) to isolate and purify the compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for higher yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Garcinexanthone A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Comparison with Similar Compounds

  • Garcinexanthone

Properties

IUPAC Name

7,10-dihydroxy-12-methoxy-2,2-dimethyl-3,4-dihydropyrano[3,2-b]xanthen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-19(2)7-6-9-8-10-14(22)13-11(20)4-5-12(21)17(13)24-16(10)18(23-3)15(9)25-19/h4-5,8,20-21H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSPLWUUTQJIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC3=C(C(=C2O1)OC)OC4=C(C=CC(=C4C3=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Garcinexanthone A and where is it found?

A1: this compound is a natural product belonging to the class of organic compounds known as xanthones. It was first isolated from the bark of the Garcinia xanthochymus tree. []

Q2: What are the potential biological activities of this compound?

A2: While this compound itself hasn't been extensively studied for its biological activities, other xanthones isolated from Garcinia species, like Garcinexanthone G, have shown promising inhibitory activity against butyrylcholinesterase (BChE). [] BChE inhibitors are being investigated for their potential in treating Alzheimer's disease.

Q3: How was the structure of this compound elucidated?

A3: The structure of this compound was determined using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-visible (UV) spectroscopy. [] These techniques helped researchers identify the functional groups present in the molecule and determine their connectivity, ultimately leading to the complete structural characterization of this compound.

Q4: Have there been any computational studies conducted on this compound or related compounds?

A4: Yes, computational studies, including virtual screening and molecular docking, have been performed on this compound and other xanthones. One study investigated the potential of compounds from various medicinal plants, including this compound, as inhibitors of the AcrB efflux pump, a protein implicated in bacterial drug resistance. []

Q5: Are there any known structural analogs of this compound with different biological activities?

A5: Yes, several structurally related xanthones have been isolated from Garcinia species, each with its unique substitution pattern on the xanthone core. For instance, Garcinexanthone G, isolated from Garcinia atroviridis, demonstrated selective inhibition of BChE. [] This highlights the potential for structure-activity relationship (SAR) studies to understand how modifications to the xanthone scaffold influence biological activity.

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